molecular formula C6H3ClN2O B13703964 6-Chloroisoxazolo[5,4-b]pyridine

6-Chloroisoxazolo[5,4-b]pyridine

Cat. No.: B13703964
M. Wt: 154.55 g/mol
InChI Key: FPSBAPFCUBYJHD-UHFFFAOYSA-N
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Description

6-Chloroisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to an isoxazole ring. One common method is the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2. For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields a 3-arylamino derivative . Another approach involves the reaction of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group under the action of sodium hydride in dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroisoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group can enhance its electrophilic character, making it more reactive in certain chemical transformations .

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

6-chloro-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H

InChI Key

FPSBAPFCUBYJHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NO2)Cl

Origin of Product

United States

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